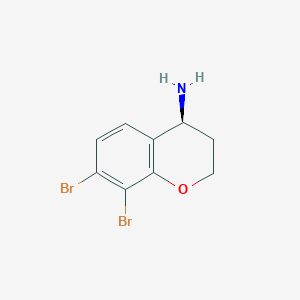

(S)-7,8-Dibromochroman-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9Br2NO |

|---|---|

Molecular Weight |

306.98 g/mol |

IUPAC Name |

(4S)-7,8-dibromo-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C9H9Br2NO/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2,7H,3-4,12H2/t7-/m0/s1 |

InChI Key |

HBDLGKUMLOKNEE-ZETCQYMHSA-N |

Isomeric SMILES |

C1COC2=C([C@H]1N)C=CC(=C2Br)Br |

Canonical SMILES |

C1COC2=C(C1N)C=CC(=C2Br)Br |

Origin of Product |

United States |

Strategic Approaches for the Synthesis of S 7,8 Dibromochroman 4 Amine

Retrosynthetic Analysis for Dibrominated Chroman-4-amines

A logical retrosynthetic disconnection for (S)-7,8-Dibromochroman-4-amine begins with the chiral amine functionality. The amine can be derived from its corresponding ketone, 7,8-dibromochroman-4-one (B13047001), through stereoselective reduction or reductive amination, followed by chiral resolution. This key ketone intermediate, 7,8-dibromochroman-4-one, becomes the central target of the synthesis.

The dibrominated chromanone can be conceptually disassembled in two primary ways:

Late-Stage Bromination: Disconnection of the two carbon-bromine bonds reveals the parent chroman-4-one scaffold. This suggests a synthetic route where chroman-4-one is first synthesized and then subjected to regioselective bromination at the C7 and C8 positions.

Precursor Bromination: Alternatively, the chroman-4-one ring system can be constructed from a pre-brominated starting material. This involves disconnecting the C4-C4a and O1-C2 bonds, leading back to a substituted 3-phenoxypropionic acid derivative, which in turn originates from a 2,3-dibromophenol (B126400).

This analysis highlights that the crucial step is the synthesis of 7,8-dibromochroman-4-one, which can be approached either by direct bromination of chroman-4-one or by cyclization of a dibrominated precursor.

Precursor Synthesis: Dibrominated Chroman-4-ones

The synthesis of 7,8-dibromochroman-4-one is the pivotal stage in the pathway toward the target amine. The methodologies primarily revolve around the regioselective introduction of two bromine atoms onto the aromatic portion of the chromanone ring system.

Achieving the specific 7,8-dibromo substitution pattern requires careful selection of brominating agents and reaction conditions, taking into account the electronic properties of the chroman-4-one scaffold. The benzene (B151609) ring is activated by the ether oxygen at position 1 (an ortho-, para-director) and deactivated by the carbonyl group at position 4 (a meta-director). The combined influence of these groups directs electrophilic substitution primarily to the C6 and C8 positions. Therefore, achieving substitution at the C7 and C8 positions can be challenging and may require specific strategies.

Direct bromination using molecular bromine (Br₂) is a fundamental method for electrophilic aromatic substitution. The reaction typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to polarize the Br-Br bond and generate a potent electrophile (Br⁺). In the context of chroman-4-one, the ether oxygen strongly activates the C6 and C8 positions, while the carbonyl group deactivates the ring and directs meta to C5 and C7. The interplay of these effects generally favors substitution at C6. Obtaining the 7,8-dibromo isomer via this method would be difficult and likely result in a mixture of products with low yields of the desired compound.

Milder and more selective brominating agents are often employed to achieve better control over regioselectivity and to avoid side reactions.

N -Bromosuccinimide (NBS): NBS is a versatile reagent used for electrophilic bromination of activated aromatic compounds, including phenols and anilines. It serves as a source of electrophilic bromine, often providing higher regioselectivity compared to Br₂. For electron-rich aromatic systems, reactions with NBS can proceed under mild conditions, and the choice of solvent, such as DMF, can influence the selectivity. While NBS is commonly used for allylic and benzylic brominations under radical conditions, it is also effective for aromatic bromination under polar or acidic conditions.

Pyridinium (B92312) Tribromide (Py·Br₃): This reagent is a stable, crystalline solid that serves as a convenient and safer alternative to handling elemental bromine. It exists in equilibrium with bromine in solution and is effective for the bromination of electron-rich systems under mild conditions. Its ease of handling and simplified work-up procedures make it a valuable tool in organic synthesis.

The following table summarizes key characteristics of these brominating agents for aromatic substitution.

| Reagent | Formula | Form | Key Features |

| Molecular Bromine | Br₂ | Dense, fuming liquid | Highly reactive; often requires a Lewis acid catalyst; can lead to over-bromination and mixtures of isomers. |

| N -Bromosuccinimide | C₄H₄BrNO₂ | Crystalline solid | Milder source of electrophilic bromine; can provide better regioselectivity; widely used for allylic and aromatic bromination. |

| Pyridinium Tribromide | C₅H₅N·Br₃ | Crystalline solid | Stable, non-volatile, and easy-to-handle alternative to Br₂; effective for brominating sensitive substrates under mild conditions. |

An alternative strategy to direct electrophilic halogenation involves the introduction of bromine via substitution of a pre-existing functional group. The Sandmeyer reaction is a classic example, where an amino group on the aromatic ring is converted into a diazonium salt, which is subsequently displaced by a bromide ion, typically from a copper(I) bromide source. This approach offers excellent regiocontrol, as the position of the bromine atom is determined by the initial position of the amino group. To synthesize 7,8-dibromochroman-4-one using this method, one would need to start with 7,8-diaminochroman-4-one, perform a double diazotization, and then substitute both diazonium groups with bromine.

Instead of brominating the pre-formed chroman-4-one ring, an alternative and potentially more regioselective approach is to construct the heterocyclic system from an already brominated precursor. This strategy involves the synthesis of a 3-aryloxypropionic acid from a suitably substituted phenol (B47542), followed by an intramolecular Friedel-Crafts acylation to close the ring.

For the synthesis of 7,8-dibromochroman-4-one, the route would commence with 2,3-dibromophenol. The synthesis would proceed via the following steps:

O-alkylation: The 2,3-dibromophenol is reacted with a 3-halopropionic acid derivative (e.g., ethyl 3-bromopropanoate) under basic conditions to form the corresponding 3-(2,3-dibromophenoxy)propionic acid ester.

Hydrolysis: The ester is hydrolyzed to the carboxylic acid.

Intramolecular Cyclization: The resulting 3-(2,3-dibromophenoxy)propionic acid is cyclized using a strong acid or dehydrating agent, such as polyphosphoric acid or Eaton's reagent. This intramolecular electrophilic acylation proceeds at the position ortho to the ether linkage, yielding the desired 7,8-dibromochroman-4-one with unambiguous regiochemistry. This approach avoids the potential formation of isomers often encountered in the direct bromination of the chromanone core.

Once the racemic 7,8-dibromochroman-4-one is synthesized, it can be converted to the target amine, for instance, through reductive amination. The final step to obtain the enantiopure (S)-amine would involve a chiral resolution, for example, by forming diastereomeric salts with a chiral resolving agent or through enzymatic kinetic resolution.

Functional Group Interconversions towards Brominated Chromanones

From Substituted Phenols and Aldehydes

One effective method for constructing the chroman-4-one scaffold involves a base-promoted condensation reaction between a substituted 2'-hydroxyacetophenone (B8834) and an appropriate aldehyde, followed by an intramolecular cyclization. This strategy has been successfully employed for the synthesis of various substituted chroman-4-ones, including those with halogen substituents. nih.gov

For the specific synthesis of 7,8-dibromochroman-4-one, the reaction would commence with 2'-hydroxy-3',4'-dibromoacetophenone. This precursor would undergo a base-mediated aldol (B89426) condensation with formaldehyde (B43269) (or a suitable equivalent like paraformaldehyde). The resulting intermediate then cyclizes via an intramolecular oxa-Michael addition to yield the desired 7,8-dibromochroman-4-one. nih.gov

| Reaction Summary: From Substituted Phenols | |

| Reaction Type | Aldol Condensation / Intramolecular oxa-Michael Addition |

| Starting Materials | 2'-Hydroxy-3',4'-dibromoacetophenone, Formaldehyde |

| Key Steps | 1. Base-promoted condensation. 2. Intramolecular cyclization. |

| Product | 7,8-Dibromochroman-4-one |

| Reference | nih.gov |

Cyclization Reactions for Chromanone Ring Formation

An alternative and widely used route to chroman-4-ones is the intramolecular cyclization of 3-aryloxypropionic acids. This method typically involves a Friedel-Crafts-type acylation, often catalyzed by a Lewis acid or a solid-phase acid catalyst. For instance, the synthesis of 7-bromochroman-4-one (B108298) has been achieved by the cyclization of 3-(3-bromophenoxy)propionic acid using acid-activated montmorillonite (B579905) K-10 clay as a catalyst. chemicalbook.com

Applying this logic to the target intermediate, the synthesis would begin with 2,3-dibromophenol. This phenol would be reacted with a suitable three-carbon synthon, such as acrylic acid or 3-halopropionic acid, to form 3-(2,3-dibromophenoxy)propionic acid. The subsequent intramolecular cyclization of this acid precursor under acidic conditions would furnish 7,8-dibromochroman-4-one.

| Reaction Summary: Cyclization of 3-Aryloxypropionic Acids | |

| Reaction Type | Intramolecular Friedel-Crafts Acylation |

| Precursor | 3-(2,3-Dibromophenoxy)propionic acid |

| Key Steps | 1. Formation of the aryloxypropionic acid from 2,3-dibromophenol. 2. Acid-catalyzed ring closure. |

| Product | 7,8-Dibromochroman-4-one |

| Reference | chemicalbook.com |

Introduction of the Chiral Amine Functionality at C-4

With the 7,8-dibromochroman-4-one intermediate in hand, the next critical phase is the asymmetric installation of the amine group at the C-4 position to yield the desired (S)-enantiomer. The primary methods to achieve this are reductive amination of the ketone and nucleophilic substitution on a chiral alcohol derivative.

Reductive Amination Strategies of Chroman-4-ones

Reductive amination is a direct method that converts a carbonyl group into an amine through an imine or enamine intermediate. masterorganicchemistry.comchemicalbook.com The process involves reacting the 7,8-dibromochroman-4-one with an amine source to form a C=N double bond, which is then reduced. Achieving high enantioselectivity is the principal challenge of this approach.

Asymmetric hydrogenation of a prochiral imine is one of the most efficient methods for producing chiral amines. nih.govresearchgate.net This strategy involves the reaction of 7,8-dibromochroman-4-one with a suitable nitrogen source (e.g., ammonia (B1221849) or a benzylamine) to form an imine, which is then hydrogenated using a chiral transition-metal catalyst. Complexes of iridium, rhodium, and palladium with chiral phosphine (B1218219) ligands are commonly employed for this purpose. nih.govtaylorfrancis.com However, it has been noted that ketimines derived from chromanones can be challenging substrates, sometimes leading to only moderate enantioselectivities due to conformational factors affecting catalyst coordination. nih.gov The selection of an appropriate chiral ligand and reaction conditions is therefore critical to achieving high stereocontrol.

| Catalytic Hydrogenation Overview | |

| Strategy | Asymmetric hydrogenation of an imine intermediate |

| Catalyst Class | Transition-metal complexes (e.g., Ir, Rh, Pd) |

| Key Component | Chiral phosphine or other enantiopure ligands |

| Substrate | Imine derived from 7,8-Dibromochroman-4-one |

| Challenge | Potentially moderate enantioselectivity for chromanone-derived imines nih.gov |

| References | nih.govresearchgate.net |

Hydride-based reductive amination is a versatile alternative, often performed as a one-pot reaction. masterorganicchemistry.com The chromanone is mixed with an amine and a reducing agent. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective for this transformation. masterorganicchemistry.comchemicalbook.com These reagents are milder than sodium borohydride (B1222165) (NaBH₄) and selectively reduce the protonated imine (iminium ion) intermediate much faster than the starting ketone. chemicalbook.comcommonorganicchemistry.com This selectivity is crucial for preventing the competing reduction of the ketone to an alcohol. masterorganicchemistry.com

To induce stereoselectivity, a chiral amine, such as (S)-α-methylbenzylamine, can be used as a chiral auxiliary. The reaction forms a pair of diastereomeric iminium ions, one of which is preferentially reduced. The chiral auxiliary group can then be removed in a subsequent step, often via hydrogenolysis, to yield the desired primary (S)-amine.

| Comparison of Hydride Reducing Agents | |

| Reagent | Sodium Borohydride (NaBH₄) |

| Selectivity | Reduces both ketones and iminium ions, can lead to alcohol byproducts. masterorganicchemistry.com |

| Conditions | Typically neutral or basic. |

| Reagent | Sodium Cyanoborohydride (NaBH₃CN) |

| Selectivity | Selectively reduces iminium ions in the presence of ketones. chemicalbook.comcommonorganicchemistry.com |

| Conditions | Stable and effective under mildly acidic conditions (pH ~4-6) that favor imine formation. masterorganicchemistry.com |

Nucleophilic Substitution Reactions for Amine Introduction

An indirect yet highly effective route to chiral amines involves a nucleophilic substitution pathway that proceeds through a chiral alcohol intermediate. This multi-step approach allows for excellent stereochemical control.

The sequence begins with the asymmetric reduction of 7,8-dibromochroman-4-one to the corresponding chiral alcohol. To obtain the final (S)-amine via a reaction that proceeds with inversion of stereochemistry, the (R)-7,8-dibromochroman-4-ol is required. This reduction can be accomplished with high enantioselectivity using methods such as a Corey-Bakshi-Shibata (CBS) reduction or enzymatic catalysis.

The hydroxyl group of the resulting (R)-alcohol is then activated by converting it into a better leaving group, typically a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively. The subsequent step is a nucleophilic substitution with an azide (B81097) source, such as sodium azide (NaN₃). This Sₙ2 reaction proceeds with a complete inversion of configuration at the C-4 center, transforming the (R)-mesylate/tosylate into an (S)-azide.

Finally, the (S)-4-azido-7,8-dibromochroman is reduced to the target this compound. This final reduction can be cleanly achieved through methods like catalytic hydrogenation over palladium on carbon (H₂/Pd-C) or by using a Staudinger reaction (PPh₃, H₂O).

| Nucleophilic Substitution Pathway | |

| Step 1: Reduction | Asymmetric reduction of 7,8-dibromochroman-4-one to (R)-7,8-dibromochroman-4-ol. |

| Step 2: Activation | Conversion of the (R)-alcohol to an (R)-mesylate or (R)-tosylate. |

| Step 3: Substitution | Sₙ2 reaction with sodium azide to form (S)-4-azido-7,8-dibromochroman (with inversion of configuration). |

| Step 4: Final Reduction | Reduction of the azide to the primary amine using H₂/Pd-C or Staudinger reaction. |

| Final Product | This compound |

From Alkyl Halides via Azide Reduction

A common and effective method for the introduction of an amine group is through the use of an azide intermediate. This two-step process involves the nucleophilic substitution of a halide with an azide ion, followed by the reduction of the resulting azide to the primary amine.

The synthesis commences with a suitable 4-halochroman derivative, such as 4-bromo-7,8-dibromochroman. This starting material can be subjected to a nucleophilic substitution reaction with sodium azide (NaN3). The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the SN2 reaction. mdma.ch The resulting 4-azido-7,8-dibromochroman is a stable intermediate that can be isolated and purified.

The subsequent reduction of the azide to the amine can be achieved using various reducing agents. A widely used method is the Staudinger reduction, which involves treatment with triphenylphosphine (B44618) (PPh3) followed by hydrolysis. Alternatively, catalytic hydrogenation using a palladium catalyst on carbon (Pd/C) or reduction with lithium aluminum hydride (LiAlH4) are also highly effective. pressbooks.pub The choice of reducing agent can depend on the presence of other functional groups in the molecule.

| Step | Reactant | Reagent | Product | Typical Yield (%) |

| 1 | 4-Bromo-7,8-dibromochroman | Sodium Azide (NaN3) | 4-Azido-7,8-dibromochroman | 85-95 |

| 2 | 4-Azido-7,8-dibromochroman | LiAlH4 or H2/Pd-C | This compound | 90-98 |

Gabriel Amine Synthesis Analogs

The Gabriel synthesis is a classic method for the formation of primary amines from alkyl halides, which avoids the overalkylation often seen with direct amination. wikipedia.orglibretexts.org This method can be adapted for the synthesis of chroman-4-amines.

The synthesis begins by reacting potassium phthalimide (B116566) with 4-bromo-7,8-dibromochroman. The phthalimide anion acts as a surrogate for the ammonia anion and undergoes an SN2 reaction with the alkyl halide to form N-(7,8-dibromochroman-4-yl)phthalimide. chemistrysteps.com This intermediate is then cleaved to release the primary amine.

The final deprotection step to liberate the free amine is traditionally carried out by acidic hydrolysis or, more commonly, by hydrazinolysis using hydrazine (B178648) (N2H4). nrochemistry.com The use of hydrazine results in the formation of the stable phthalhydrazide (B32825) byproduct, which can be easily separated from the desired amine product. wikipedia.org

| Step | Reactant | Reagent | Product | Typical Yield (%) |

| 1 | 4-Bromo-7,8-dibromochroman | Potassium Phthalimide | N-(7,8-dibromochroman-4-yl)phthalimide | 80-90 |

| 2 | N-(7,8-dibromochroman-4-yl)phthalimide | Hydrazine (N2H4) | This compound | 85-95 |

Rearrangement Reactions Leading to Chroman-4-amines (e.g., Hofmann, Curtius-type)

Rearrangement reactions provide an alternative route to amines, often starting from carboxylic acid derivatives. The Hofmann and Curtius rearrangements are two such powerful transformations that result in the formation of a primary amine with one less carbon atom than the starting material. wikipedia.orgpharmdguru.com

For a Curtius-type rearrangement, the synthesis would start with a chroman-4-carboxylic acid. This acid is first converted to an acyl azide, typically by reaction with diphenylphosphoryl azide (DPPA) or by conversion to the acyl chloride followed by treatment with sodium azide. nih.govorganic-chemistry.org Upon heating, the acyl azide undergoes rearrangement to an isocyanate, with the loss of nitrogen gas. wikipedia.orgchemistrysteps.com The resulting isocyanate can then be hydrolyzed under acidic or basic conditions to yield the target chroman-4-amine (B2768764). nih.gov

The Hofmann rearrangement begins with a primary amide, in this case, a chroman-4-carboxamide. wikipedia.org Treatment of the amide with a solution of bromine in sodium hydroxide (B78521) leads to the formation of an intermediate isocyanate, which is then hydrolyzed in situ to the primary amine. chem-station.com

| Rearrangement | Starting Material | Key Intermediate | Product |

| Curtius | Chroman-4-carboxylic acid | Isocyanate | Chroman-4-amine |

| Hofmann | Chroman-4-carboxamide | Isocyanate | Chroman-4-amine |

Palladium-Catalyzed Amination Reactions

Modern synthetic chemistry has been greatly advanced by the development of transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl or vinyl halide and an amine. While typically used for the synthesis of arylamines, variations of this methodology could potentially be applied to the synthesis of chroman-4-amines from a suitable precursor.

In a hypothetical application, a 4-halochroman could be coupled with a protected ammonia equivalent, such as benzophenone (B1666685) imine, in the presence of a palladium catalyst and a suitable phosphine ligand. Subsequent hydrolysis of the resulting imine would yield the primary amine. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results. nih.gov

Stereoselective Synthesis of this compound

Achieving the desired stereochemistry is a critical aspect of modern pharmaceutical synthesis. For this compound, the stereocenter at the C4 position must be controlled to produce the (S)-enantiomer selectively.

Asymmetric Catalysis in Chroman-4-amine Synthesis

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral compounds. In the context of chroman-4-amine synthesis, various catalytic systems can be envisioned to introduce the amine group in a stereocontrolled manner.

For instance, an asymmetric version of the azide reduction could be achieved through a kinetic resolution of a racemic azido-chroman using a chiral reducing agent or a chiral catalyst. More direct approaches involve the asymmetric amination of a chroman-4-one precursor.

Organocatalytic Approaches (e.g., Mannich-type asymmetric additions)

Organocatalysis has emerged as a robust and environmentally friendly alternative to metal-based catalysis for many asymmetric transformations. The Mannich reaction, which involves the aminoalkylation of a carbon nucleophile, can be rendered asymmetric through the use of chiral organocatalysts. wikipedia.org

In a potential organocatalytic route to this compound, a 7,8-dibromochroman-4-one could serve as the starting material. The enol or enamine derived from this ketone could then participate in a Mannich-type reaction with an electrophilic amine source in the presence of a chiral organocatalyst. Proline and its derivatives are well-known catalysts for asymmetric Mannich reactions. semanticscholar.org

Another powerful organocatalytic strategy involves domino or cascade reactions. For example, a Michael-Michael cascade reaction catalyzed by a chiral squaramide or thiourea (B124793) organocatalyst could construct the chiral chroman ring system with the amine functionality in place with high enantioselectivity. nih.govrsc.org While these examples often lead to more complex substituted chromans, the principles can be adapted for the synthesis of the target molecule.

| Organocatalytic Approach | Key Reaction | Catalyst Type | Expected Outcome |

| Asymmetric Mannich Reaction | Addition of an enol/enamine to an imine | Chiral Proline Derivatives | Enantioselective formation of the C-N bond |

| Domino Reaction | Michael-Michael Cascade | Chiral Squaramides/Thioureas | Enantio- and diastereoselective construction of the chroman ring |

Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines

One of the most direct and atom-economical methods for producing chiral amines is the asymmetric hydrogenation of prochiral imines, catalyzed by transition metal complexes. This strategy is a powerful tool in modern synthetic chemistry, offering high efficiency and sustainability with minimal waste. The general approach involves the synthesis of an imine precursor from the corresponding ketone, 7,8-Dibromochroman-4-one, followed by hydrogenation using a chiral catalyst to induce enantioselectivity.

The key step is the enantioselective reduction of the C=N double bond. Various transition metals, including iridium, rhodium, and palladium, complexed with chiral ligands, have been successfully employed for this transformation. However, the asymmetric hydrogenation of imines can present challenges, such as potential catalyst poisoning by the resulting amine product and the presence of E/Z isomers in the imine substrate. Specifically, the asymmetric hydrogenation of ketimines derived from 4-chromanone (B43037) has historically shown variable enantioselectivities, which may be attributed to conformational strain upon metal coordination.

Despite these challenges, significant progress has led to the development of robust catalytic systems capable of achieving high activity and enantioselectivity, sometimes up to 99% enantiomeric excess (ee). For the synthesis of this compound, a suitable N-protecting group (e.g., benzhydryl or tosyl) would be installed on the imine derived from 7,8-Dibromochroman-4-one to enhance reactivity and facilitate hydrogenation. The choice of metal, chiral ligand, and reaction conditions is critical for maximizing the yield and enantiomeric excess of the desired (S)-enantiomer.

| Catalyst/Ligand System | Pressure (H₂) | Solvent | Typical Yield (%) | Typical ee (%) for (S)-amine | Reference Principle |

|---|---|---|---|---|---|

| [Ir(COD)Cl]₂ / (S)-f-Binaphane | 20-50 bar | Toluene | 85-95 | >90 | |

| Pd(OAc)₂ / (S)-BINAP | 1-10 bar | THF/MeOH | 90-98 | >95 | |

| [Rh(NBD)₂]BF₄ / (R,R)-Et-DuPhos | 10-30 bar | Methanol | 80-92 | >88 | |

| Ru-MsDPEN Complex | 50 bar | Isopropanol | >95 | >97 |

Chiral Auxiliary-Mediated Synthesis for Diastereocontrol

The use of a chiral auxiliary is a classic and reliable strategy to control the stereochemical outcome of a reaction. In this approach, a prochiral substrate is temporarily bonded to a chiral molecule (the auxiliary), which directs subsequent reactions to occur diastereoselectively. The auxiliary is then cleaved to reveal the enantiomerically enriched product and can often be recovered for reuse.

For the synthesis of this compound, this method would begin with the condensation of 7,8-Dibromochroman-4-one with a chiral amine or amine derivative. A widely used and effective auxiliary for this purpose is (R)-(+)-2-Methyl-2-propanesulfinamide, also known as the Ellman auxiliary. The reaction forms an N-sulfinyl ketimine intermediate. The chiral sulfinyl group effectively shields one face of the C=N bond, directing the nucleophilic attack of a reducing agent to the opposite face with high diastereoselectivity.

Subsequent reduction of the ketimine, for example with sodium borohydride or lithium aluminium hydride, yields the corresponding sulfinamide. The final step involves the removal of the sulfinyl group under mild acidic conditions to afford the desired primary amine, this compound, with high enantiomeric purity. The stereochemical outcome is dependent on the configuration of the auxiliary used.

| Chiral Auxiliary | Reducing Agent | Key Intermediate | Typical Diastereomeric Ratio (dr) | Reference Principle |

|---|---|---|---|---|

| (R)-tert-Butanesulfinamide | NaBH₄ | (R,E)-N-(7,8-Dibromochroman-4-ylidene)-tert-butanesulfinamide | 95:5 to >99:1 | |

| (S)-1-Phenylethylamine | H₂, Pd/C | N-(7,8-Dibromochroman-4-yl)-(S)-1-phenylethanamine | 85:15 to 95:5 | |

| (1S,2S)-(+)-Pseudoephedrine | LiAlH₄ (after conversion to amide) | Pseudoephedrine Amide Derivative | >98:2 |

Kinetic Resolution Techniques (e.g., Asymmetric Hydrogenation of Racemic Precursors)

Kinetic resolution is a powerful method for separating a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving the other, less reactive enantiomer enriched. This technique can be applied to the synthesis of this compound by preparing the racemic amine and then selectively reacting the (R)-enantiomer.

One prominent approach is the kinetic resolution of racemic amines via enantioselective acylation catalyzed by chiral catalysts. In this process, a racemic mixture of 7,8-Dibromochroman-4-amine would be treated with an acylating agent in the presence of a chiral catalyst. The catalyst would preferentially acylate the (R)-enantiomer, allowing for the separation of the unreacted and enantiomerically pure this compound.

Alternatively, enzymatic kinetic resolution offers high selectivity under mild conditions. Amine dehydrogenases or lipases can be used to selectively oxidize or acylate one enantiomer of the racemic amine. For instance, an engineered amine dehydrogenase could selectively oxidize the (R)-enantiomer to the corresponding imine, leaving the desired (S)-amine with high enantiomeric excess. This biocatalytic approach is particularly attractive due to its environmental compatibility and high selectivity. Another strategy is the asymmetric hydrogenation of a racemic unsaturated precursor, which functions as a type of dynamic kinetic resolution if the starting material can racemize under the reaction conditions.

| Resolution Method | Chiral Agent/Catalyst | Reactant | Typical Selectivity Factor (s) | Product | Reference Principle |

|---|---|---|---|---|---|

| Enzymatic Kinetic Resolution (Oxidative) | Engineered Amine Dehydrogenase (AmDH) | (rac)-7,8-Dibromochroman-4-amine | >100 | (S)-amine (ee >99%) | |

| Catalytic Kinetic Resolution (Acylation) | Chiral Hydroxamic Acid Catalyst | (rac)-7,8-Dibromochroman-4-amine + Acylating Agent | 20-100 | (S)-amine | |

| Dynamic Kinetic Resolution (Hydrogenation) | Iridium-based catalyst | Racemic Ketone Precursor | >50 | (S)-alcohol (precursor to amine) |

Diastereoselective Control in Cyclization and Functionalization Reactions

An alternative to resolving a racemic mixture or using an auxiliary is to control the formation of the stereocenter at C4 during the construction of the heterocyclic ring itself. Diastereoselective cyclization and functionalization reactions can establish the desired stereochemistry in a highly controlled manner, often building multiple stereocenters simultaneously.

This strategy involves designing a precursor molecule that already contains a chiral element, which then directs the stereochemical outcome of a subsequent cyclization reaction to form the chroman ring. For instance, a chiral alcohol could be used to induce a diastereoselective intramolecular reaction, such as an oxa-Michael addition, to form the chroman skeleton. The stereochemistry of the pre-existing chiral center would control the facial selectivity of the ring closure, leading to the desired configuration at C4.

Another advanced approach involves the sequential use of C-H functionalization reactions. A substrate could first undergo an enantioselective C-H insertion, followed by a diastereoselective C-O cyclization to form the chroman ring. Such cascade reactions are highly efficient and can rapidly build molecular complexity from simple starting materials. These methods allow for the installation of the amine functionality with precise stereocontrol dictated by the reaction pathway and catalysts employed.

| Reaction Type | Key Step | Stereocontrol Element | Typical Diastereoselectivity | Reference Principle |

|---|---|---|---|---|

| Intramolecular Oxa-Michael Addition | Diastereoselective 6-endo-trig cyclization | Chiral alcohol or amine on the side chain | >90:10 dr | |

| Radical Cyclization | Titanocene-mediated 6-exo cyclization | Chiral center in the acyclic precursor | High dr, dependent on substrate | |

| C-H Activation/Cyclization Cascade | Rh-catalyzed C-H activation followed by electrocyclization | Chiral ligand on the metal catalyst | >95% ds | |

| Aza-Michael/Functionalization | Diastereoselective addition of an amine to an enone | H-bonding directing groups | Excellent dr |

Mechanistic Investigations of Key Synthetic Transformations

Reaction Mechanisms of Regioselective Bromination

The introduction of two bromine atoms specifically at the 7- and 8-positions of the chroman-4-one precursor is achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the electronic properties of the benzene (B151609) ring, which is influenced by the activating and directing effects of the ether oxygen and the deactivating effect of the carbonyl group.

The mechanism is a classic electrophilic aromatic substitution proceeding through a cationic intermediate known as an arenium ion or sigma complex. mdpi.comresearchgate.net

Generation of the Electrophile: A source of electrophilic bromine (Br⁺) is required. While molecular bromine (Br₂) can be used, its reactivity is often enhanced by a Lewis acid catalyst. Alternatively, reagents like N-Bromosuccinimide (NBS) can serve as a source of bromine. mdpi.com

Formation of the Arenium Ion: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic bromine. The position of attack is directed by the substituents on the ring. The ether oxygen at position 1 is a strong activating group and an ortho, para-director due to its ability to donate electron density through resonance. The acyl group (the ketone within the heterocyclic ring) is a deactivating group and a meta-director. The directing influence of the powerful activating ether oxygen dominates. The attack occurs at positions C6 or C8 (ortho to the ether) or C7 (meta to the ether). The formation of the 7,8-dibromo product suggests a complex interplay of electronic and steric factors, where the initial bromination likely occurs at the more activated C8 or C6 position, followed by a second bromination. The precise regiochemical outcome leading to the 7,8-dibromo substitution pattern is a result of the combined directing effects and reaction conditions.

Deprotonation and Aromatization: A base in the reaction mixture removes a proton from the carbon atom that formed the bond with the bromine, restoring the aromaticity of the ring and yielding the brominated chromanone. mdpi.com This process is repeated for the second bromination.

Theoretical calculations and experimental results for similar aromatic systems show that the stability of the intermediate arenium ion is a key factor in determining the regioselectivity. mdpi.comresearchgate.net The positions that allow for better delocalization of the positive charge, particularly through resonance with the activating ether oxygen, are favored.

Detailed Studies of Amine Introduction Pathways

The introduction of the amine group at the C4 position of the 7,8-dibromochroman-4-one (B13047001) precursor is a critical step. Several mechanistic pathways can be employed, each with distinct intermediates and catalytic requirements.

Reductive amination is a widely used and versatile method for synthesizing amines from carbonyl compounds. numberanalytics.com The process involves two main stages: the formation of an imine or iminium ion, followed by its reduction. organicchemistrytutor.commasterorganicchemistry.com

Imine/Iminium Ion Formation: The reaction begins with the nucleophilic attack of an amine (e.g., ammonia (B1221849) or a primary amine) on the electrophilic carbonyl carbon of the 7,8-dibromochroman-4-one. organicchemistrytutor.commasterorganicchemistry.com This forms a tetrahedral intermediate called a carbinolamine. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. organicchemistrytutor.com

Dehydration: The carbinolamine is then dehydrated to form the C=N double bond of the imine. The acid catalyst facilitates this step by protonating the hydroxyl group of the carbinolamine, converting it into a good leaving group (water). organicchemistrytutor.com The lone pair on the nitrogen then helps to expel the water molecule, forming a protonated imine, known as an iminium ion.

Reduction: The iminium ion is highly electrophilic and is readily reduced by a suitable reducing agent. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they are selective for the iminium ion and will not significantly reduce the starting ketone. masterorganicchemistry.com This allows the entire reaction to be performed in a single pot. The hydride (H⁻) from the reducing agent attacks the carbon of the C=N bond, breaking the π-bond and forming the final amine product upon workup. organicchemistrytutor.commasterorganicchemistry.com

Table 1: Key Steps in Reductive Amination

| Step | Reactants | Intermediate | Product of Step |

| 1. Nucleophilic Attack | 7,8-Dibromochroman-4-one, Amine (e.g., NH₃) | - | Carbinolamine |

| 2. Dehydration | Carbinolamine, Acid Catalyst | Iminium Ion | Imine |

| 3. Reduction | Imine/Iminium Ion, Reducing Agent (e.g., NaBH₃CN) | - | (S)-7,8-Dibromochroman-4-amine |

Modern synthetic methods, particularly those involving visible-light photoredox catalysis, can utilize amine radical cations as key reactive intermediates. beilstein-journals.orgnih.govdoaj.org This approach offers an alternative pathway for C-N bond formation.

The general mechanism involves the single-electron oxidation of an amine substrate to form a highly reactive amine radical cation. beilstein-journals.orgacs.org This species can then undergo several transformations. One major pathway involves deprotonation at the α-carbon, followed by a second oxidation to generate a powerful electrophile, the iminium ion. nih.gov

Generation of Amine Radical Cation: An amine is oxidized by a photocatalyst (like a ruthenium or iridium complex) that has been excited by visible light. This one-electron transfer generates the amine radical cation. beilstein-journals.org

Formation of Iminium Ion: The amine radical cation is highly acidic at the α-C–H bond. acs.org A weak base can deprotonate this position to form an α-amino radical. This radical is easily oxidized (often by the photocatalyst in its oxidized state) to form an electrophilic iminium ion.

Nucleophilic Attack: The iminium ion can then be trapped by a nucleophile to form the desired C-N bond and, ultimately, the final amine product. While this mechanism is more commonly applied to functionalize existing amines, related principles can be adapted for amine synthesis.

Transition metals like rhodium, palladium, and copper can catalyze the formation of C-N bonds through various mechanisms, often involving C-H activation or cross-coupling reactions. d-nb.infonih.gov For the synthesis of a chroman-4-amine (B2768764), a plausible pathway involves the direct amination of the corresponding chroman precursor or a related derivative.

A general catalytic cycle for a directed C-H amination often proceeds as follows: nih.gov

Coordination and C-H Activation: The transition metal catalyst coordinates to a directing group on the substrate. For a chromanone system, the carbonyl oxygen could serve this role. This is followed by cleavage of a C-H bond (at C4) to form a metallacycle intermediate.

Oxidative Addition/Ligand Exchange: The nitrogen source (e.g., an organic azide (B81097) or a protected amine) coordinates to the metal center. In the case of organic azides, this is often followed by the extrusion of N₂, generating a metal-nitrenoid or imido intermediate. nih.gov

Reductive Elimination/Migratory Insertion: The C-N bond is formed in this key step. This can occur via reductive elimination from the metal center, where the carbon and nitrogen fragments couple and are released from the metal. Alternatively, the imido moiety can insert into the metal-carbon bond. nih.gov

Catalyst Regeneration: The final product dissociates, and the catalyst is regenerated to complete the cycle, often through a protodemetalation step. nih.gov

Cobalt-catalyzed reductive annulation reactions to form 4-chromanones have also been studied, involving aldehyde C-H oxidative addition and hydrometalation as key steps. ntu.edu.sg While this forms the chromanone ring itself, related transition-metal-catalyzed amination steps can be envisaged starting from the ketone.

Table 2: Proposed General Catalytic Cycle for Transition Metal-Mediated Amination

| Step | Metal Center State (Example) | Process |

| 1. C-H Activation | M(III) | Chelation-assisted formation of a metallacycle. |

| 2. N-Source Coordination | M(III) | The amine source coordinates to the metal. |

| 3. C-N Bond Formation | M(III) → M(I) | Reductive elimination releases the aminated product. |

| 4. Catalyst Regeneration | M(I) → M(III) | Oxidation regenerates the active catalyst. |

Stereochemical Control Mechanisms in Asymmetric Reactions

Achieving the specific (S)-stereochemistry at the C4 position requires an asymmetric synthetic strategy. This control is exerted during the C-N bond-forming step, typically by creating a chiral environment that favors the formation of one enantiomer over the other.

Several strategies are employed:

Chiral Auxiliaries: A chiral auxiliary, such as a tert-butanesulfinamide, can be condensed with the chromanone to form a chiral sulfinylimine. The chiral sulfinyl group effectively blocks one face of the imine, directing the nucleophilic attack (e.g., by a hydride reducing agent) to the opposite face. This leads to the formation of the desired stereocenter. The auxiliary is then cleaved under acidic conditions to yield the enantiomerically enriched primary amine.

Chiral Catalysts:

Organocatalysis: Chiral phosphoric acids or chiral guanidines can be used to catalyze asymmetric reactions. mdpi.com In the context of reductive amination, a chiral phosphoric acid can act as a Brønsted acid, protonating the imine to form a chiral ion pair with its conjugate base. This structured, chiral environment dictates the trajectory of the incoming nucleophile (hydride), leading to high enantioselectivity.

Transition Metal Catalysis: A chiral ligand coordinated to a transition metal center creates an asymmetric catalyst. In asymmetric transfer hydrogenation of the imine intermediate, for example, a chiral Rhodium or Ruthenium complex can deliver hydrogen stereoselectively to one face of the C=N bond. The substrate docks into the chiral catalyst pocket in a specific orientation due to steric and electronic interactions, exposing one face preferentially to the hydride transfer. acs.org

Biocatalysis: Imine reductases (IREDs) are enzymes that can catalyze the asymmetric reduction of imines to chiral amines with exceptional selectivity. rsc.orgnih.gov The substrate (the imine of 7,8-dibromochroman-4-one) binds to the active site of the enzyme in a highly specific orientation dictated by the protein's chiral scaffold. The enzyme then delivers a hydride equivalent from a cofactor (like NADPH) to one specific face of the imine, producing the (S)-amine with high enantiomeric excess. rsc.org

The stereochemical outcome in these catalyzed reactions is determined by the noncovalent interactions between the substrate and the chiral catalyst (or enzyme), which stabilizes the transition state leading to the desired (S)-product over the transition state leading to the (R)-product. acs.org

Synthetic Applications and Transformations of S 7,8 Dibromochroman 4 Amine

Derivatization at the Amine Nitrogen

The primary amine group at the C4 position of the chroman scaffold is a key site for derivatization, allowing for the introduction of a wide variety of functional groups through standard amine chemistry.

Acylation Reactions to Form Amides

The primary amine of (S)-7,8-Dibromochroman-4-amine can be readily acylated to form the corresponding amides. This transformation is typically achieved by reacting the amine with an acylating agent such as an acid chloride or an acid anhydride, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. These reactions are generally high-yielding and tolerant of a wide range of functional groups. The resulting amide bond is a common feature in many biologically active molecules.

The general reaction proceeds as follows: this compound + R-CO-X → (S)-N-(7,8-Dibromochroman-4-yl)acetamide (where X = Cl, OCOR)

While specific examples for this compound are not prevalent, the acylation of related chroman and heterocyclic amines is well-documented, demonstrating the feasibility and general conditions for this type of transformation.

Table 1: Representative Acylation Reactions on Analogous Amines

| Amine Substrate | Acylating Agent | Base | Solvent | Product | Ref. |

|---|---|---|---|---|---|

| 4-Aminochroman | Acetyl Chloride | Pyridine | Dichloromethane | N-(Chroman-4-yl)acetamide | gu.se |

| 4-Aminopiperidine | Benzoyl Chloride | Triethylamine | Tetrahydrofuran | N-(Piperidin-4-yl)benzamide | derpharmachemica.com |

Alkylation Reactions and Formation of Quaternary Ammonium (B1175870) Salts

The nitrogen atom of this compound can undergo nucleophilic substitution with alkylating agents, such as alkyl halides, to form secondary and tertiary amines. Exhaustive alkylation, particularly with an excess of a reactive alkylating agent like methyl iodide, leads to the formation of a quaternary ammonium salt. This classic transformation is known as the Menschutkin reaction. nih.gov The reaction involves the nucleophilic attack of the amine on the alkyl halide, producing two ions of opposite charge. nih.gov Quaternary ammonium salts are a class of compounds with applications as phase-transfer catalysts, surfactants, and antimicrobial agents. taylorandfrancis.com

The stepwise reaction can be summarized as:

Primary Amine → Secondary Amine (with R-X)

Secondary Amine → Tertiary Amine (with R'-X)

Tertiary Amine → Quaternary Ammonium Salt (with R''-X)

The synthesis is often performed in a polar solvent to facilitate the formation of the ionic product. nih.gov

Table 2: Examples of N-Alkylation and Quaternization

| Amine Substrate | Alkylating Agent | Solvent | Product Type | Ref. |

|---|---|---|---|---|

| Tertiary Amine | Alkyl Halide | Chloroform | Quaternary Ammonium Salt | nih.gov |

| ω-(N,N-dimethylamino)-α,α-diphenyl olefin | Iodomethane | Acetonitrile | Quaternary Ammonium Salt | nih.gov |

Formation of Sulfonamide Derivatives

Reacting this compound with a sulfonyl chloride (R-SO₂Cl) in the presence of a base yields a sulfonamide. researchgate.netwikipedia.org This functional group is a key component in a wide array of pharmaceuticals, including antibacterial agents and carbonic anhydrase inhibitors. nih.govnih.gov The reaction is robust and typically proceeds under mild conditions. The choice of the sulfonyl chloride allows for the introduction of diverse aryl, heteroaryl, or alkyl substituents. derpharmachemica.com

The synthesis follows this general scheme: this compound + R-SO₂Cl + Base → (S)-N-(7,8-Dibromochroman-4-yl)sulfonamide + Base·HCl

Table 3: Synthesis of Sulfonamide Derivatives from Amines | Amine | Sulfonylating Agent | Base | Solvent | Product | Ref. | | :--- | :--- | :--- | :--- | :--- | | N-BOC-4-aminopiperidine | Aryl sulfonyl chloride | Triethylamine | Methylene Chloride | N-Aryl-sulfonyl derivative | derpharmachemica.com | | 4-Aminobenzenesulfonamide | Substituted chromone-2-carbonyl chloride | N-Methylimidazole | Dichloromethane | Chromone-based sulfonamide | nih.gov | | Aniline | Benzenesulfonyl chloride | Pyridine | N/A | N-Phenylbenzenesulfonamide | researchgate.net |

Reactions Involving Bromine Substituents

The two bromine atoms on the aromatic ring of this compound are valuable handles for further functionalization, primarily through transition-metal-catalyzed cross-coupling reactions or metal-halogen exchange.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Stille) for Further Functionalization

Palladium-catalyzed cross-coupling reactions provide powerful methods for forming new carbon-carbon bonds at the C7 and C8 positions. The differential reactivity of the two bromine atoms could potentially allow for selective or sequential functionalization.

Suzuki-Miyaura Coupling : This reaction involves the coupling of the dibromo-scaffold with an organoboron reagent, typically an aryl or vinyl boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The Suzuki reaction is known for its mild conditions and tolerance of a broad range of functional groups, making it highly suitable for late-stage functionalization. researchgate.net Sequential couplings on dibromoarenes can lead to the synthesis of unsymmetrically substituted products. nih.govbeilstein-journals.org

Sonogashira Coupling : This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org It is a highly reliable method for the synthesis of arylalkynes, which are important precursors for many complex molecules and functional materials. libretexts.org

Stille Coupling : The Stille reaction couples the substrate with an organostannane (organotin) reagent. wikipedia.org It is highly versatile, with few limitations on the coupling partners, and the reaction conditions are compatible with a wide array of functional groups, including amines and amides. organic-chemistry.orgjk-sci.comuwindsor.ca The primary drawback is the toxicity of the tin reagents. organic-chemistry.org

Table 4: Representative Cross-Coupling Reactions on Dihaloarene Systems

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product | Ref. |

|---|---|---|---|---|---|---|---|

| Suzuki | 2,5-Dibromo-3-hexylthiophene | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2,5-Diaryl-3-hexylthiophene | nih.gov |

| Suzuki | meso-Dibromoporphyrin | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ (aq) | DMF | meso-Diarylporphyrin | researchgate.net |

| Sonogashira | Dichloroaryl | Terminal Alkyne | Pd(0) catalyst, Cu(I) cocatalyst | Amine | N/A | Di-alkynylated arene | libretexts.org |

| Stille | Aryl Dibromide | Organostannane | Pd(OAc)₂/Dabco | N/A | N/A | Di-substituted arene | organic-chemistry.org |

Lithiation and Subsequent Electrophilic Trapping Reactions

The bromine atoms can be replaced with lithium via a halogen-metal exchange reaction, typically using an organolithium reagent like n-butyllithium (n-BuLi) or s-butyllithium (s-BuLi) at low temperatures. This generates a highly nucleophilic aryllithium intermediate. This intermediate can then be "trapped" by a wide variety of electrophiles, allowing for the introduction of numerous functional groups such as carboxyl, hydroxyl, or alkyl groups. The regioselectivity of the first lithiation step would depend on the electronic and steric environment of the C7 and C8 positions. In related systems, lithiation followed by electrophilic quench has proven to be a powerful tool for regioselective functionalization. whiterose.ac.uk

The two-step process is as follows:

Ar-Br + R-Li → Ar-Li + R-Br

Ar-Li + E⁺ → Ar-E

Table 5: Examples of Lithiation and Electrophilic Trapping

| Substrate | Lithiating Agent | Electrophile (E⁺) | Product (Ar-E) | Ref. |

|---|---|---|---|---|

| N-Boc-3-phenyltetrahydroisoquinoline | nBuLi | D₂O | Deuterated product | whiterose.ac.uk |

| N-sulfonyl ethylene (B1197577) aziridines | s-BuLi-PMDETA | Aldehydes | syn-hydroxy aziridines |

Reductive Debromination Studies

The presence of two bromine atoms on the aromatic ring of this compound offers a handle for further synthetic modifications through reductive debromination. This process would yield (S)-chroman-4-amine, a valuable scaffold in medicinal chemistry. Several established methods for the dehalogenation of aryl bromides are applicable.

Catalytic hydrogenation is a widely employed method for the reductive removal of halogen atoms from aromatic rings. This reaction is typically carried out using a palladium catalyst, such as 10% palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction conditions are generally mild and can be performed under neutral conditions, which is advantageous for substrates bearing sensitive functional groups. The chemoselectivity of this method is a significant advantage; for instance, aryl bromides can be selectively reduced in the presence of other functional groups like nitro, cyano, or keto groups. Given that bromides are more readily reduced than chlorides, this method offers a degree of selectivity in polyhalogenated compounds.

Another effective method is catalytic transfer hydrogenation. This approach avoids the need for gaseous hydrogen and instead utilizes a hydrogen donor molecule in the presence of a catalyst. Common hydrogen donors include ammonium formate, formic acid, or isopropanol. Ultrafine palladium nanoparticles have shown excellent activity in the catalytic transfer hydrogenation of aryl halides under mild conditions.

The selective mono-dehalogenation to produce 7-bromo- or 8-bromochroman-4-amine (B1340898) could potentially be achieved by carefully controlling the reaction conditions, such as the amount of hydrogen or hydrogen donor, reaction time, and catalyst loading. However, achieving high selectivity for mono-debromination in a dibrominated system can be challenging.

Below is a table summarizing potential conditions for the reductive debromination of aryl bromides, which could be adapted for this compound.

| Method | Catalyst | Hydrogen Source | Solvent(s) | Typical Conditions | Reference(s) |

| Catalytic Hydrogenation | 10% Pd/C | H₂ gas | Ethanol, Methanol, Ethyl acetate | Room temperature, atmospheric or elevated pressure | , |

| Catalytic Transfer Hydrogenation | Pd/C, Pd NPs | Ammonium formate | Water, Methanol | Room temperature to reflux | |

| Photoredox Catalysis | Ru(bpy)₃Cl₂ | iPr₂NEt, HCO₂H | Acetonitrile | Visible light irradiation, room temperature |

Transformations of the Chroman Ring System

The chroman ring system is a versatile scaffold that allows for various chemical transformations. Modifications can be targeted at the heterocyclic ring, including positions C-2 and C-3, as well as through oxidation or reduction of the ring itself.

Functionalization of the chroman ring at positions C-2 and C-3 can introduce structural diversity. While direct functionalization of this compound at these positions is not widely reported, studies on related chroman-4-one and chromone (B188151) systems provide valuable insights into potential synthetic strategies.

Functionalization at C-3:

The C-3 position of the related chroman-4-one scaffold is known to be susceptible to electrophilic attack. For instance, bromination of chroman-4-ones at the C-3 position can be achieved using reagents like pyridinium (B92312) tribromide (Py·Br₃). The resulting 3-bromochroman-4-one (B190138) can then serve as a precursor for the introduction of various substituents through nucleophilic substitution reactions. It is plausible that after protection of the amino group in this compound, similar strategies could be employed to functionalize the C-3 position.

Functionalization at C-2:

The C-2 position of the chroman ring can also be a target for modification. For example, palladium-catalyzed oxidative arylation has been used for the C-2 functionalization of chromones. While the reactivity of a chroman-4-amine (B2768764) would differ significantly from a chromone, this highlights the potential for transition metal-catalyzed C-H activation strategies to functionalize the chroman scaffold.

The following table summarizes examples of functionalization at the C-2 and C-3 positions of the chroman ring system, which could potentially be adapted for derivatives of this compound.

| Position | Reaction Type | Reagents/Catalysts | Substrate Type | Resulting Functional Group | Reference(s) |

| C-3 | Bromination | Pyridinium tribromide (Py·Br₃) | Chroman-4-one | Bromo | |

| C-3 | Nucleophilic Substitution | Various nucleophiles (e.g., NH₂, OAc, CN) | 3-Bromochroman-4-one | Amino, Acetoxy, Cyano etc. | |

| C-2 | Oxidative Arylation | Pd(OAc)₂ | Chromone | Aryl | |

| C-2, C-4 | Aza-Michael Addition | Amines | Chromone | Ring-opened intermediate |

The heterocyclic pyran ring of the chroman scaffold can undergo oxidation and reduction reactions, leading to different classes of compounds.

Oxidation Studies:

The oxidation of the chroman ring can lead to various products depending on the oxidant and the substitution pattern of the substrate. For instance, the electrochemical oxidation of chroman-6-ol (B1254870) derivatives, which are structurally related to Vitamin E, has been studied. This process can generate species such as phenoxyl radicals and phenoxonium ions. While this compound lacks the hydroxyl group that facilitates this specific oxidation pathway, oxidation at the benzylic C-4 position could be envisioned under certain conditions, potentially leading to a chroman-4-one derivative. However, the presence of the amino group at C-4 would likely influence the course of such a reaction, possibly leading to imine formation or other transformations. The oxidation of aromatic side chains to carboxylic acids is a well-known reaction, but this typically requires a benzylic hydrogen on an alkyl group attached to the benzene (B151609) ring.

Reduction Studies:

The chroman ring is generally stable to reduction under standard conditions. However, the carbonyl group of chroman-4-ones can be readily reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) (NaBH₄). The resulting chroman-4-ol can then undergo further reactions such as dehydroxylation to yield the corresponding chroman. While this compound does not possess a carbonyl group for reduction, this highlights the general stability of the chroman ring to reductive conditions that are sufficient to reduce a ketone. Under more forcing conditions, cleavage of the ether linkage in the pyran ring could potentially occur.

The table below outlines some general oxidation and reduction reactions relevant to the chroman heterocyclic ring system.

| Transformation | Starting Material | Reagent(s) | Product Type | Reference(s) |

| Oxidation | Chroman-6-ol | Electrochemical oxidation | Phenoxonium ion, Quinone | |

| Reduction | Chroman-4-one | Sodium borohydride (NaBH₄) | Chroman-4-ol | |

| Dehydroxylation | Chroman-4-ol | Triethylsilane, BF₃·Et₂O | Chroman |

Stereochemical Analysis and Absolute Configuration Assignment

Determination of Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. It is a crucial parameter in asymmetric synthesis, where the goal is to produce a single enantiomer.

The determination of ee often involves the conversion of the enantiomeric mixture into a mixture of diastereomers by reacting the amine with a chiral derivatizing agent. These resulting diastereomers possess different physical properties and can be distinguished and quantified by methods such as NMR spectroscopy or chromatography. The diastereomeric ratio (dr) is measured, which then allows for the direct calculation of the enantiomeric excess of the original amine sample. Fluorescence-based assays using self-assembly principles have also been developed for the rapid determination of ee in chiral amines with high accuracy.

For example, reacting a sample of 7,8-Dibromochroman-4-amine with a chiral auxiliary can yield two diastereomers. The relative quantities of these diastereomers, determined instrumentally, correspond to the enantiomeric composition of the starting material.

Illustrative Data for ee Calculation: This table presents hypothetical data to illustrate the principle of ee determination.

| Property | Value |

| Method | ¹H-NMR with Chiral Solvating Agent |

| Diastereomer 1 (from S-enantiomer) Signal Integral | 98.5 |

| Diastereomer 2 (from R-enantiomer) Signal Integral | 1.5 |

| Diastereomeric Ratio (dr) | 98.5 : 1.5 |

| Calculated Enantiomeric Excess (ee) | 97% |

Chiral Chromatography Techniques (e.g., HPLC, GC)

Chiral chromatography is a cornerstone technique for the separation and quantification of enantiomers. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for this purpose, utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer.

In Chiral HPLC , the enantiomers of 7,8-Dibromochroman-4-amine can be separated directly on a CSP. Polysaccharide-based columns (e.g., derivatized cellulose (B213188) or amylose) are widely effective for a broad range of chiral compounds. The differential interaction between the enantiomers and the chiral phase leads to different retention times, allowing for their separation and quantification. For basic compounds like amines, additives such as diethylamine (B46881) are often included in the mobile phase to improve peak shape and resolution.

In Chiral GC , derivatization of the amine is typically required to enhance volatility and thermal stability. The amine can be converted to a less polar derivative, for example, by reaction with trifluoroacetic anhydride. The resulting trifluoroacetyl derivatives are then separated on a CSP, often one based on cyclodextrins. The ratio of the integrated peak areas of the two enantiomers in the chromatogram provides a direct measure of the ee.

Illustrative Chiral HPLC Separation Data: This table presents a hypothetical chromatogram summary for the separation of 7,8-Dibromochroman-4-amine enantiomers to illustrate the technique.

| Parameter | (R)-enantiomer | (S)-enantiomer |

| Retention Time (min) | 12.4 | 15.8 |

| Peak Area (%) | 1.2 | 98.8 |

| Resolution (Rs) | \multicolumn{2}{c | }{2.1} |

Spectroscopic Methods for Stereochemical Elucidation (e.g., NMR, CD Spectroscopy)

Spectroscopic methods provide detailed structural information and are invaluable for stereochemical elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy , in addition to determining ee via chiral derivatizing or solvating agents, can help in assigning relative and absolute configurations. By creating diastereomeric complexes, it becomes possible to observe distinct chemical shifts and coupling constants for the protons near the stereocenter, which can be correlated to a specific spatial arrangement.

Circular Dichroism (CD) Spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of right- and left-circularly polarized light by a chiral molecule. Enantiomers produce mirror-image CD spectra. The spectrum of (S)-7,8-Dibromochroman-4-amine can be experimentally measured and compared with spectra predicted by quantum-chemical calculations. A match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration. The sign of the Cotton effects in the spectrum is characteristic of the molecule's specific three-dimensional structure.

Illustrative Circular Dichroism Spectral Data: This table contains hypothetical CD data for this compound to illustrate the expected output.

| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |

| 285 | +1500 |

| 254 | -800 |

| 230 | +3200 |

X-ray Crystallography for Absolute Configuration Confirmation

X-ray crystallography is considered the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule in the solid state. This technique requires the formation of a suitable single crystal of the enantiomerically pure compound. If the compound itself does not crystallize well, it can be derivatized or co-crystallized with a known chiral molecule to form a diastereomeric salt or co-crystal.

The analysis relies on the phenomenon of anomalous dispersion, where heavy atoms in the structure scatter X-rays with a phase shift. This effect leads to small but measurable differences in the intensities of specific pairs of reflections (Bijvoet pairs). The analysis of these differences allows for the determination of the absolute structure. The result is often expressed as the Flack parameter, which should refine to a value close to zero for the correct absolute configuration. A value near 1 would indicate that the inverted structure is the correct one. A successful crystallographic analysis of a suitable derivative of this compound would provide unequivocal proof of its (S) configuration.

Illustrative X-ray Crystallographic Data: This table presents hypothetical data from an X-ray diffraction experiment to illustrate key parameters for absolute configuration determination.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Radiation | Cu Kα |

| Flack Parameter | 0.02(3) |

| Conclusion | The absolute (S) configuration is confirmed. |

Computational and Theoretical Studies of S 7,8 Dibromochroman 4 Amine

Density Functional Theory (DFT) Calculations for Molecular Structure, Conformation, and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For (S)-7,8-Dibromochroman-4-amine, DFT calculations would be employed to determine its most stable three-dimensional structure. This process, known as geometry optimization, finds the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles.

Functionals such as B3LYP combined with basis sets like 6-31G(d,p) are commonly used for such organic molecules to balance accuracy and computational cost. The calculations would reveal the precise spatial orientation of the dibromo-substituted benzene (B151609) ring relative to the dihydropyran ring, as well as the preferred orientation of the amine group at the C4 chiral center.

Furthermore, by exploring the potential energy surface, DFT can identify various stable conformers and calculate their relative energies. This is critical for understanding which shapes the molecule is likely to adopt and how this might influence its reactivity and biological interactions. nih.gov

Illustrative Data: Predicted Geometric Parameters for this compound This table represents typical data that would be generated from a DFT geometry optimization. The values are hypothetical.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C7-Br | 1.91 Å |

| Bond Length | C8-Br | 1.90 Å |

| Bond Length | C4-N | 1.47 Å |

| Bond Angle | C6-C7-Br | 119.5° |

| Bond Angle | C1-C8-Br | 120.2° |

| Dihedral Angle | C2-C3-C4-N | -175.8° |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is an invaluable tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized molecules.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. Calculated isotropic shielding constants are converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS). While this method is generally reliable, predicting chemical shifts for carbons bonded to heavy atoms like bromine can be challenging due to relativistic effects and spin-orbit coupling, sometimes requiring specialized methods or empirical corrections for high accuracy. stackexchange.com

Illustrative Data: Predicted ¹H NMR Chemical Shifts This table shows hypothetical ¹H NMR chemical shift predictions relative to TMS. Actual values would depend on the solvent and specific computational method.

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| H at C4 | 4.15 | Triplet |

| H at C6 | 7.50 | Singlet |

| H at C5 | 7.20 | Singlet |

| NH₂ | 1.85 | Broad Singlet |

| H₂ at C2 | 4.30 | Multiplet |

| H₂ at C3 | 2.10 | Multiplet |

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. These calculations produce a set of harmonic frequencies that are systematically higher than experimental values. To improve accuracy, they are often multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals). This allows for the assignment of major experimental peaks to specific molecular motions, such as C-Br stretches, N-H bends, and C-O-C stretches within the chroman ring.

Reaction Pathway Modeling and Transition State Analysis for Synthesis and Transformations

Computational modeling can elucidate the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. nih.gov For a potential synthesis of this compound, theoretical calculations can be used to model key steps.

This involves locating the transition state (TS) structure—the highest energy point along the reaction coordinate. By calculating the energies of the reactants, transition state, and products, the activation energy (energy barrier) for the reaction can be determined. A lower activation energy implies a faster reaction rate. This analysis provides deep insight into reaction feasibility and can help rationalize why certain reaction conditions or catalysts are effective. researchgate.net

Stereoselectivity Prediction and Rationalization

The "(S)" designation indicates a specific stereochemistry at the C4 position. Asymmetric synthesis of chroman derivatives is an area of active research, and computational methods can be used to explain the origin of stereoselectivity. chemrxiv.orgchim.it

To rationalize the formation of the (S)-enantiomer, a computational chemist would model the key bond-forming reaction that creates the chiral center. This involves calculating the activation energies for the two competing reaction pathways: one leading to the (S)-product and the other to the (R)-product. If the calculations show that the transition state leading to the (S)-product is lower in energy than the transition state for the (R)-product, this provides a theoretical basis for the observed stereoselectivity. These energy differences often arise from subtle steric or electronic interactions within the chiral catalyst or reagent complex.

Conformational Analysis of the Chroman Ring System

The chroman scaffold contains a dihydropyran ring fused to a benzene ring. This six-membered heterocyclic ring is not planar and adopts specific conformations to relieve ring strain. Theoretical studies on the parent chroman ring show that it typically exists in half-chair or sofa conformations.

For this compound, the presence of the bulky amine group at C4 significantly influences the conformational equilibrium. Computational analysis would determine the most stable conformation by comparing the energies of different ring puckers and substituent orientations (pseudo-axial vs. pseudo-equatorial). The amine group at C4 would likely prefer a pseudo-equatorial position to minimize steric clashes with the rest of the ring system, a principle well-established in the conformational analysis of substituted cyclohexanes.

Illustrative Data: Key Dihedral Angles for a Chroman Half-Chair Conformation This table presents typical dihedral angles defining the pucker of the dihydropyran ring in a chroman system.

| Dihedral Angle (Atoms) | Predicted Value |

|---|---|

| O1-C2-C3-C4 | -55.2° |

| C2-C3-C4-C4a | +28.4° |

| C3-C4-C4a-O1 | -2.1° |

| C4-C4a-O1-C2 | +25.6° |

| C4a-O1-C2-C3 | -50.5° |

Future Research Directions and Unresolved Challenges in Chroman 4 Amine Chemistry

Development of More Efficient and Sustainable Synthetic Routes to Chiral Halogenated Chromans

A primary challenge in the synthesis of complex molecules like (S)-7,8-Dibromochroman-4-amine is the development of routes that are not only efficient in terms of yield but also adhere to the principles of green chemistry. Future research will likely focus on minimizing waste, reducing the use of hazardous reagents, and improving atom economy.

Current synthetic strategies often rely on multi-step sequences that can be cumbersome and generate significant waste. A key goal is to devise more convergent and streamlined approaches. For instance, nickel-catalyzed reductive cyclization strategies have shown promise for constructing chiral chromans efficiently. These methods provide a practical way to synthesize useful chroman derivatives and could be adapted for halogenated analogues.

The development of sustainable catalytic systems is another critical area. This includes using earth-abundant metals, designing recyclable catalysts, and employing environmentally benign solvents and reaction conditions. Organocatalysis, which avoids the use of metals altogether, presents a particularly attractive avenue for the asymmetric synthesis of halogenated compounds. The challenge lies in designing organocatalysts that can effectively control the stereochemistry of halogenation and subsequent transformations on the chroman scaffold.

| Synthetic Strategy | Key Features | Potential Advantages | Unresolved Challenges |

| Transition Metal Catalysis | Utilizes metals like Nickel, Rhodium, or Copper to catalyze key bond-forming reactions (e.g., cyclization, hydrogenation). | High efficiency, excellent enantioselectivity, broad substrate scope. | Metal toxicity, cost, need for specialized ligands, and catalyst recovery. |

| Organocatalysis | Employs small organic molecules (e.g., cinchona alkaloids, proline derivatives) as catalysts. | Metal-free, often milder reaction conditions, readily available catalysts. | Catalyst loading can be high, and substrate scope may be limited compared to metal catalysts. |

| Green Chemistry Approaches | Focuses on using renewable starting materials, benign solvents (like water or PEG-400), and energy-efficient methods (e.g., microwave irradiation). | Reduced environmental impact, improved safety, potential for cost reduction. | Achieving high reactivity and selectivity under green conditions can be difficult. |

Exploration of Novel Catalytic Systems for Enantioselective Bromination and Amination

The precise installation of the bromine atoms and the chiral amine group is fundamental to the identity and function of this compound. Therefore, the discovery of novel catalytic systems for enantioselective bromination and amination reactions is a major frontier.

Enantioselective Bromination: Asymmetric bromination remains a significant challenge in organic synthesis. While progress has been made using bifunctional organocatalysts, such as those derived from cinchona alkaloids, achieving high enantioselectivity can be difficult, especially on complex substrates. Future work should focus on designing new catalysts that can overcome issues like rapid background bromination and racemization of intermediates. A promising approach involves separating the electrophilic and nucleophilic bromine sources and controlling their reaction through a chiral catalytic species.

Enantioselective Amination: The introduction of the amine group at the C4 position with high stereocontrol is crucial. Recent advances in catalytic C-H amination offer powerful tools for this transformation. Systems based on cobalt or copper catalysis have enabled highly enantioselective intermolecular radical C-H aminations, providing direct access to chiral amino acid derivatives from readily available starting materials. Another promising strategy is the enantioselective hydroamination of 2H-chromenes, which can produce 4-amino chromanes with excellent yields and enantioselectivities. The challenge is to adapt these methods for substrates that are pre-functionalized with halogens, as the electronic properties of the ring can significantly influence the reactivity and selectivity of the catalyst.

| Catalytic Transformation | Catalyst Type | Key Advantages | Future Research Focus |

| Enantioselective Bromination | Chiral Organocatalysts (e.g., Cinchona Alkaloids) | Metal-free, versatile. | Improving enantioselectivity, controlling dynamic kinetic resolution, expanding substrate scope. |

| Enantioselective Amination (Hydroamination) | Copper(I)/Chiral Ligand Systems | Highly atom-economical, excellent enantioselectivity. | Application to halogenated 2H-chromenes, catalyst optimization. |

| Enantioselective C-H Amination | Cobalt(II) or Copper-based Metalloradical Catalysis | Direct functionalization of C-H bonds, broad substrate scope. | Regioselectivity on the chroman ring, compatibility with existing functional groups. |

Investigation of New Reactivity Patterns and Derivatization Opportunities

The this compound core offers multiple sites for further chemical modification, including the amine group, the two bromine atoms on the aromatic ring, and the chroman backbone itself. Exploring new reactivity patterns and derivatization opportunities is essential for creating analogues with potentially improved biological properties and for use as versatile synthetic building blocks.

The amine functionality is a prime handle for derivatization through reactions such as acylation, alkylation, and sulfonylation to generate a library of amides, secondary/tertiary amines, and sulfonamides. The bromine atoms can be functionalized via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of aryl, alkyl, and amino substituents onto the aromatic ring. This would allow for a systematic exploration of the structure-activity relationship (SAR) associated with this part of the molecule.